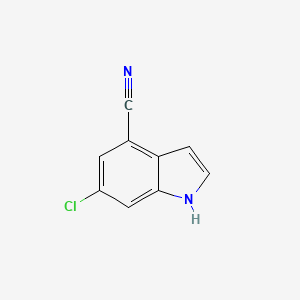![molecular formula C14H13F3O2 B12950023 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one is a complex organic compound that features a spirocyclic structure, incorporating both a benzofuran and a cyclohexanone moiety. The trifluoromethyl group attached to the benzofuran ring significantly influences the compound’s chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable benzofuran derivative with a cyclohexanone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure and reactivity make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, including its use as a lead compound in drug discovery for various diseases.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)benzofuran-3(2H)-one: Shares the benzofuran core but lacks the spirocyclic structure.
Trifluoromethylcyclohexanone: Contains the trifluoromethyl group and cyclohexanone moiety but lacks the benzofuran ring.
Uniqueness
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of the benzofuran and cyclohexanone moieties, along with the trifluoromethyl group, results in a compound with enhanced stability, reactivity, and potential biological activity .
Properties
Molecular Formula |
C14H13F3O2 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)9-1-2-11-12(7-9)19-8-13(11)5-3-10(18)4-6-13/h1-2,7H,3-6,8H2 |
InChI Key |
NVJGRMKFMQLVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)COC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)
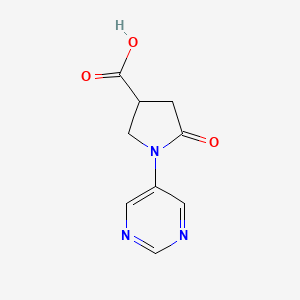
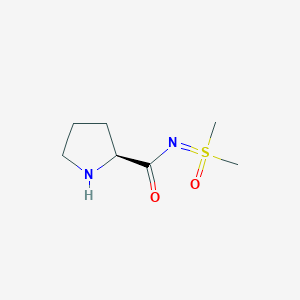
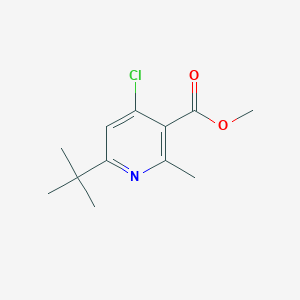
![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
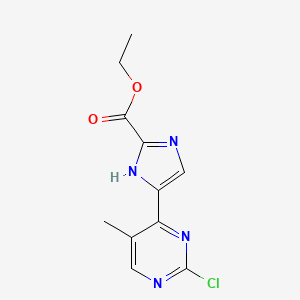
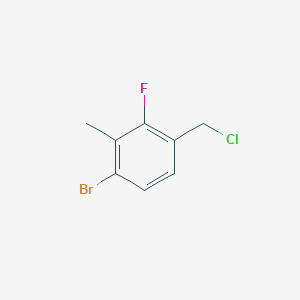
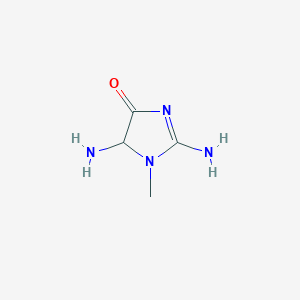
![6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12949999.png)
![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)
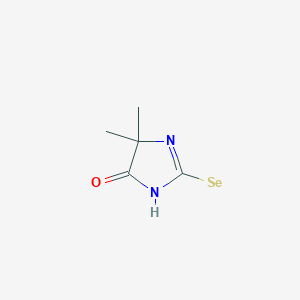
![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)
